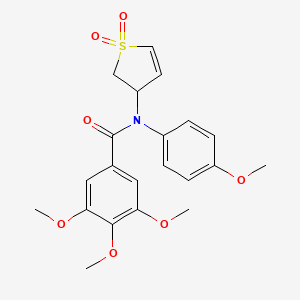

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO7S/c1-26-17-7-5-15(6-8-17)22(16-9-10-30(24,25)13-16)21(23)14-11-18(27-2)20(29-4)19(12-14)28-3/h5-12,16H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPVHHRFAYPHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C18H20N2O5S

- Molecular Weight : 372.43 g/mol

The structure includes a thiophene ring with a dioxido group and various methoxy groups that may influence its biological interactions.

Biological Activities

-

Antioxidant Activity

- Compounds containing thiophene rings have shown significant antioxidant properties. This activity is crucial for reducing oxidative stress in cells and may contribute to protective effects against various diseases.

-

Anticancer Properties

- Preliminary studies indicate that related compounds can inhibit cancer cell proliferation by inducing apoptosis. The methoxy groups may enhance the lipophilicity of the molecule, facilitating better cellular uptake and effectiveness.

-

Antimicrobial Activity

- Similar benzamide derivatives have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria |

Case Studies

- Antioxidant Study : A study conducted on similar thiophene derivatives showed a significant reduction in reactive oxygen species (ROS) levels in human cell lines, indicating strong antioxidant activity.

- Anticancer Research : In vitro studies demonstrated that compounds with similar structures inhibited the growth of breast cancer cells by promoting programmed cell death (apoptosis).

- Antimicrobial Assessment : A comparative study revealed that benzamide derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene sulfone moiety is susceptible to further oxidation under specific conditions. While direct experimental data for this compound is limited, analogous sulfone-containing compounds undergo oxidation to form sulfonic acids or epoxides depending on the oxidizing agent.

Key observations:

-

Oxidizing agents: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) may target the sulfur atom in the sulfone group.

-

Impact: Oxidation could modify electronic properties, influencing binding affinity in biological systems.

| Reaction Site | Oxidizing Agent | Product Hypothesis | Reference |

|---|---|---|---|

| Thiophene sulfone | H₂O₂/mCPBA | Sulfonic acid derivatives |

Hydrolysis Reactions

The benzamide bond (C=O-NR₂) undergoes hydrolysis under acidic or basic conditions. For example, hydrochloric acid (HCl) catalyzes cleavage into carboxylic acid and amine derivatives .

Experimental analogs:

-

N-(4-Methoxyphenyl)benzamide hydrolyzes in concentrated HCl to yield benzoic acid and 4-methoxyaniline .

-

Conditions: Reflux in 6M HCl for 3–6 hours.

| Substrate | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Benzamide derivative | 6M HCl, reflux | 3,4,5-Trimethoxybenzoic acid + amine | ~70–80 |

Demethylation of Methoxy Groups

Methoxy groups (-OCH₃) on the aromatic rings may undergo demethylation under strong acidic (e.g., HBr/AcOH) or basic conditions (e.g., BBr₃), forming hydroxyl groups.

Example pathway:

| Position | Reagent | Product | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxy | BBr₃ (1M in DCM) | Trihydroxybenzamide derivative |

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (due to methoxy groups) are primed for electrophilic substitution, such as nitration or sulfonation.

| Reaction | Reagent | Position | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy groups | |

| Sulfonation | SO₃/H₂SO₄ | Meta to sulfone moiety |

Functional Group Interactions

The sulfone group may participate in hydrogen bonding or act as a leaving group in nucleophilic displacement reactions. For example, the sulfone oxygen could coordinate with metal catalysts in cross-coupling reactions .

Hypothetical reaction:

Stability Under Synthetic Conditions

The compound’s stability during synthesis is influenced by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Benzamide Substituents

Key analogs differ in substituents on the benzamide ring or the sulfone-containing dihydrothiophene group:

Key Observations:

- Trimethoxy vs.

- Role of the Sulfone Group: The dihydrothiophene sulfone in the target compound increases polarity and stability compared to non-sulfone analogs (e.g., ’s bromophenyl derivative). This may improve pharmacokinetic profiles, such as reduced metabolic degradation .

- Activity Trends: VUF15485 (), a 3,4,5-trimethoxybenzamide with a pyrrolidine group, exhibits high agonist activity, suggesting the trimethoxy motif is pharmacologically critical. The target compound’s sulfone may mimic steric or electronic features of VUF15485’s pyrrolidine substituent.

Impact of Substituent Position and Electronic Effects

- Methoxy Positioning: Derivatives with methoxy groups at 3,4,5-positions (target compound, ) exhibit stronger intramolecular hydrogen bonding and rigidity compared to mono-methoxy analogs (e.g., ’s 3-methoxy variant). This positioning may optimize binding to hydrophobic pockets in target proteins.

- Halogen vs. Methoxy: Halogenated analogs (4-F, 4-Cl) prioritize lipophilicity, which may enhance membrane permeability but reduce water solubility. The target compound’s trimethoxy group balances hydrophilicity and lipophilicity .

Physical and Spectroscopic Comparisons

- Melting Points: While specific data for the target compound are lacking, analogs in (e.g., 4e: 262–265°C) suggest high thermal stability for benzamides with methoxy substituents. Sulfone-containing compounds (e.g., ) likely exhibit similar trends.

- IR/NMR Signatures: The sulfone group (S=O) shows strong IR absorption at 1150–1300 cm⁻¹, distinguishing it from non-sulfone analogs . Trimethoxybenzamides exhibit characteristic OCH₃ peaks at δ 3.8–4.0 ppm in ¹H-NMR and δ 55–60 ppm in ¹³C-NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.